molecular formula C14H14N2O4 B4077777 N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide

N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide

Cat. No. B4077777
M. Wt: 274.27 g/mol
InChI Key: UZJKZQULGIKMNE-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide, also known as Furanone, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to inhibit bacterial quorum sensing, which is a process used by bacteria to communicate with each other and coordinate their activities. Furanone has been found to have a wide range of applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide works by binding to the bacterial signaling molecules and preventing them from interacting with their receptors. This disrupts the quorum sensing process, leading to a decrease in bacterial virulence and antibiotic resistance. N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has been found to be effective against a wide range of bacterial species, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit biofilm formation, reduce bacterial virulence, and increase the susceptibility of bacteria to antibiotics. N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has several advantages for use in lab experiments. It is easy to synthesize, stable, and has a long shelf life. N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide is also relatively non-toxic, making it safe for use in laboratory settings. However, N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide in scientific research. One potential application is in the development of new antibacterial agents. N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has been found to be effective against a wide range of bacterial species, making it a promising candidate for the development of new antibiotics. Another potential application is in the treatment of diseases such as cancer and Alzheimer's disease. N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has been found to have antioxidant and anti-inflammatory properties, which could make it a potential candidate for the treatment of these diseases. Additionally, N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide could be used in the development of new materials, such as coatings and adhesives, due to its ability to inhibit biofilm formation.

Scientific Research Applications

N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has been extensively studied for its ability to inhibit bacterial quorum sensing. This process involves the use of signaling molecules by bacteria to coordinate their activities, such as biofilm formation, virulence, and antibiotic resistance. N-(2-furylmethyl)-2-(4-nitrophenyl)propanamide has been found to disrupt this process, making it a potential candidate for the development of new antibacterial agents.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-10(11-4-6-12(7-5-11)16(18)19)14(17)15-9-13-3-2-8-20-13/h2-8,10H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJKZQULGIKMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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